REACTION_SMILES
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[CH3:1][S:2]([O:3][CH2:6][CH2:7][C:8]12[CH2:9][CH:10]3[CH2:11][CH:12]([CH2:13][CH:14]([CH2:15]1)[CH2:16]3)[CH2:17]2)(=[O:4])=[O:5].[CH3:21][S:22](=[O:23])[CH3:24].[Na:18][C:19]#[N:20]>>[CH2:6]([CH2:7][C:8]12[CH2:9][CH:10]3[CH2:11][CH:12]([CH2:13][CH:14]([CH2:15]1)[CH2:16]3)[CH2:17]2)[C:19]#[N:20]
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Name
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Type
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product
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Smiles
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N#CCCC12CC3CC(CC(C3)C1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |